molecular formula C10H15NO B12115142 3-Isopropoxy-5-methyl-phenylamine

3-Isopropoxy-5-methyl-phenylamine

Cat. No.: B12115142
M. Wt: 165.23 g/mol
InChI Key: AUYQIQYVYHWNAK-UHFFFAOYSA-N
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Description

3-Isopropoxy-5-methyl-phenylamine is a substituted aniline derivative presented as a valuable chemical intermediate for advanced organic synthesis and drug discovery research. This compound features an amine group and an isopropoxy ether on a phenyl ring, a structural motif common in ligands for various biological targets. Its primary research application lies in its role as a versatile building block for the preparation of more complex nitrogen-containing molecules. Researchers may utilize this compound in the development of novel pharmacologically active agents, given that structurally similar aniline and phenoxy-containing compounds are frequently employed in creating molecules with potential antibacterial and anticancer properties. For instance, related Mannich base derivatives have demonstrated significant activity against pathogens like Klebsiella pneumoniae and cytotoxicity against cancer cell lines such as PC-3. The amine group can participate in various reactions, including condensations to form imines or Schiff bases, and can serve as a precursor in the catalytic synthesis of hydroxylamine derivatives, which are critical intermediates in producing compounds like acetaminophen. This product is intended for use in controlled laboratory settings by qualified researchers. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

3-methyl-5-propan-2-yloxyaniline

InChI

InChI=1S/C10H15NO/c1-7(2)12-10-5-8(3)4-9(11)6-10/h4-7H,11H2,1-3H3

InChI Key

AUYQIQYVYHWNAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C)N

Origin of Product

United States

Synthetic Methodologies and Strategies for 3 Isopropoxy 5 Methyl Phenylamine and Its Advanced Precursors

Retrosynthetic Analysis of the 3-Isopropoxy-5-methyl-phenylamine Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the key disconnections involve the carbon-nitrogen bond of the amine and the ether linkage of the isopropoxy group, as well as the strategic introduction of the methyl and isopropoxy substituents onto the aromatic ring.

A primary retrosynthetic disconnection breaks the C-N bond of the aniline (B41778) moiety. This approach leads to a halogenated or otherwise activated aromatic precursor and an ammonia (B1221849) equivalent. The most common strategies for this transformation in the forward sense are transition-metal-catalyzed amination reactions.

A prominent example is the Buchwald-Hartwig amination , which has become a cornerstone of modern organic synthesis for the formation of C-N bonds. This reaction typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand to couple an aryl halide or triflate with an amine. In the context of synthesizing this compound, a plausible precursor would be 1-bromo-3-isopropoxy-5-methylbenzene. The amination of this precursor would then yield the desired product.

Another classical approach is the Ullmann condensation , which utilizes a copper catalyst, often at higher temperatures, to achieve the amination of aryl halides. While historically significant, the milder conditions and broader substrate scope of palladium-catalyzed methods have made them more prevalent in contemporary synthesis.

Alternatively, the isopropoxy ether linkage can be disconnected. This retrosynthetic step points to a phenol (B47542) and an isopropyl halide or another isopropyl electrophile as precursors. The forward reaction is a nucleophilic substitution, with the phenoxide acting as the nucleophile.

The Williamson ether synthesis is the classical and most straightforward method for this transformation. thieme-connect.com It involves the deprotonation of a phenol to form a phenoxide, which then displaces a halide from an alkyl halide in an SN2 reaction. thieme-connect.comthieme-connect.comgoogle.com For the synthesis of this compound, this would involve the isopropylation of 3-amino-5-methylphenol (B1274162). The phenolic hydroxyl group is more acidic than the amine, allowing for selective deprotonation and subsequent etherification.

The Ullmann condensation can also be applied to the formation of diaryl or alkyl aryl ethers. google.com This copper-catalyzed reaction can couple a phenol with an aryl halide. While typically used for aryl-aryl ether bonds, modifications can allow for alkyl-aryl ether synthesis.

The specific 1,3,5-substitution pattern of the methyl, isopropoxy, and amino groups on the phenyl ring requires a carefully orchestrated sequence of functionalization reactions. The directing effects of the substituents play a crucial role in achieving the desired regioselectivity.

A common strategy involves starting with a commercially available, appropriately substituted precursor. For instance, 3-methylphenol (m-cresol) or 3-bromotoluene (B146084) can serve as starting points. The synthesis of 3-bromo-5-methylphenol (B1280546) from 3-bromotoluene has been reported via a practical one-pot C-H activation/borylation/oxidation sequence. nih.gov This intermediate can then be further functionalized.

Nitration is a key reaction for introducing a nitrogen functionality, which can later be reduced to an amine. The directing effects of the existing groups on the ring will determine the position of nitration. For example, in m-cresol, the hydroxyl group is an ortho-, para-director, while the methyl group is also an ortho-, para-director. Careful control of reaction conditions is necessary to achieve the desired 5-nitro isomer. Subsequent reduction of the nitro group, for instance through catalytic hydrogenation, yields the corresponding aniline. google.com

Direct Synthesis Routes to this compound

Based on the retrosynthetic analysis, two primary direct synthesis routes emerge as the most logical pathways to this compound.

This route commences with a pre-functionalized aromatic ring containing the methyl and isopropoxy groups and a leaving group, typically a halogen, at the desired position. The key step is the introduction of the amino group.

A plausible synthetic sequence starts from 3-bromo-5-methylphenol. nih.govchemicalbook.com This commercially available intermediate can be subjected to an etherification reaction, such as the Williamson ether synthesis, by treating it with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) in the presence of a base to yield 1-bromo-3-isopropoxy-5-methylbenzene. The subsequent step would be a Buchwald-Hartwig amination of this bromo-isopropoxy derivative to install the amine functionality.

StepReactantsReagents/CatalystSolventTemperature (°C)Yield (%)
Etherification 3-Bromo-5-methylphenol, 2-iodopropaneK₂CO₃DMF80Not Reported
Amination 1-Bromo-3-isopropoxy-5-methylbenzeneAmmonia source (e.g., LHMDS), Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., tBuXPhos)Toluene80-110Not Reported

Table 1: Proposed synthesis of this compound via amination. Conditions are representative and may require optimization.

This alternative and highly convergent route begins with the commercially available 3-amino-5-methylphenol. google.comacs.org This approach has the advantage of introducing the isopropoxy group onto a scaffold that already contains the required amino and methyl functionalities.

The key transformation is the etherification of the phenolic hydroxyl group. The Williamson ether synthesis is well-suited for this purpose. The reaction would involve the deprotonation of 3-amino-5-methylphenol with a suitable base, followed by reaction with an isopropylating agent like 2-bromopropane or isopropyl tosylate. Care must be taken to ensure selective O-alkylation over N-alkylation, which can typically be achieved by careful choice of base and reaction conditions. The phenoxide is a softer nucleophile than the amine, and under thermodynamic control, O-alkylation is generally favored.

StepReactantReagentsSolventTemperature (°C)Yield (%)
Etherification 3-Amino-5-methylphenol2-Bromopropane, K₂CO₃DMF60-80>90 (reported for similar systems) prepchem.com

Table 2: Proposed synthesis of this compound via etherification. Conditions are based on a reported procedure for a similar substrate. prepchem.com

A patent describes a similar transformation where 2-methyl-5-nitrophenol (B1294729) is alkylated with 2-bromopropane in the presence of potassium carbonate in DMF at 60°C, followed by reduction of the nitro group. prepchem.com This two-step sequence of etherification followed by reduction provides another viable pathway starting from a nitrophenol precursor.

Synthesis of Key Intermediates and Advanced Building Blocks

The successful synthesis of this compound relies on the efficient preparation of key intermediates and building blocks.

1 Preparation of Functionalized Phenolic Precursors (e.g., 3-Isopropoxy-5-methylphenol)

A key intermediate in a potential convergent synthesis is 3-Isopropoxy-5-methylphenol. The synthesis of a structurally related compound, 5-isopropyl-3-methyl-phenol, has been achieved by the alkylation of 3-methyl-phenol with propene. vaia.com A similar strategy could potentially be adapted.

A more direct and common method for the preparation of the isopropoxy group is the Williamson ether synthesis. masterorganicchemistry.comlibretexts.orgkhanacademy.org This involves the reaction of a phenoxide with an isopropyl halide. In the context of synthesizing a precursor for our target molecule, one could start with 3-methyl-5-nitrophenol. The phenolic proton is acidic and can be deprotonated by a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. This nucleophilic phenoxide can then react with an isopropyl halide, such as 2-bromopropane or 2-iodopropane, in an SN2 reaction to form 1-isopropoxy-3-methyl-5-nitrobenzene.

Reaction Scheme: Williamson Ether Synthesis of 1-Isopropoxy-3-methyl-5-nitrobenzene

Generated code

Simplified 2D representation

The subsequent reduction of the nitro group in 1-isopropoxy-3-methyl-5-nitrobenzene would then yield the final product, this compound. This reduction can be achieved using various methods, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum dioxide (PtO₂), or by using metal-acid systems like tin and hydrochloric acid.

Utilization of Amine-Containing Reagents and Related Analogs (e.g., 3-isopropoxypropylamine (B147148) as an analogous building block)

In a convergent synthesis, an alternative strategy would involve the use of an amine-containing building block. While not directly used in the synthesis of the target compound, 3-isopropoxypropylamine serves as a commercially available and structurally related analog that highlights the utility of such building blocks in organic synthesis. chemicalbook.com This compound possesses both an isopropoxy group and a primary amine, separated by a propyl chain.

The synthesis of 3-isopropoxypropylamine itself can be achieved through various methods, including the reaction of isopropanol (B130326) with acrylonitrile (B1666552) followed by reduction of the resulting nitrile. Its availability demonstrates the feasibility of preparing bifunctional molecules that can be used as building blocks in more complex syntheses.

Application of Commercial Reagents and Derivatives in Complex Syntheses

The synthesis of this compound and its advanced precursors relies heavily on the use of commercially available reagents and their derivatives. These reactions often involve multiple steps, including nitration, etherification, and reduction, to construct the target molecule.

A common strategy for synthesizing substituted anilines begins with a commercially available substituted benzene (B151609) derivative. For instance, the synthesis can start from 3-nitrophenol. This precursor can undergo a Williamson ether synthesis with an isopropyl halide, such as isopropyl bromide, to form 1-isopropoxy-3-nitrobenzene. chemsrc.com This intermediate is a key precursor to the final product. The subsequent step involves the reduction of the nitro group to an amine, yielding 3-isopropoxyaniline (B150228). chemsrc.com

In a more complex synthesis leading to a related structure, 2-isopropoxy-5-methyl-4-isonipecotic aniline, the process starts with 2-chloro-4-fluorotoluene. google.com This starting material undergoes nitration, followed by a substitution reaction. google.com Specifically, the nitrated intermediate is treated with isopropanol and a base like cesium carbonate in DMF to introduce the isopropoxy group. google.com The subsequent steps involve coupling and a final hydro-reduction of the nitro group to yield the aniline derivative. google.com

The table below summarizes a synthetic route to a key precursor, 1-isopropoxy-3-nitrobenzene, which can then be reduced to the corresponding aniline.

Table 1: Synthesis of 1-Isopropoxy-3-nitrobenzene

Starting MaterialReagentProduct
3-NitrophenolIsopropyl bromide1-Isopropoxy-3-nitrobenzene
3-Nitrophenol2-Iodopropane1-Isopropoxy-3-nitrobenzene
1,3-DinitrobenzeneSodium isopropoxide1-Isopropoxy-3-nitrobenzene

Another relevant precursor is 3-isopropoxyaniline. Its synthesis can be achieved through the alkylation of m-aminophenol with isopropyl chloride in the presence of a base. lookchem.com

The following table outlines a synthetic approach for a related compound, highlighting the use of various commercial reagents.

Table 2: Synthesis of 2-isopropoxy-5-methyl-4-isonipecotic aniline

StepStarting MaterialReagentsIntermediate/ProductYield
Nitration2-chloro-4-fluorotolueneNitric acid, Sulfuric acid2-chloro-4-fluoro-1-nitrobenzene86%
Etherification2-chloro-4-fluoro-1-nitrobenzeneIsopropanol, Cesium carbonate, DMF2-isopropoxy-4-fluoro-1-nitrobenzene78%
ReductionNot specifiedPlatinum dioxide, Hydrogen2-isopropoxy-5-methyl-4-isonipecotic aniline83%

Chemical Reactivity and Transformation Pathways of 3 Isopropoxy 5 Methyl Phenylamine

Reactivity of the Primary Aromatic Amine Functional Group

The primary aromatic amine (-NH₂) group is the most reactive site on the molecule under many conditions, serving as a nucleophile and a base. Its reactivity is influenced by the electron-donating effects of the isopropoxy and methyl groups on the aromatic ring.

Acylation Reactions and Amide Formation

The nitrogen atom of the primary amine possesses a lone pair of electrons, making it nucleophilic and enabling it to react with electrophilic acylating agents to form stable amide bonds. This transformation is a fundamental reaction in organic synthesis. nih.govresearchgate.net Common acylating agents include acid chlorides, acid anhydrides, and carboxylic acids activated by coupling reagents. nih.govbohrium.com The reaction typically proceeds by nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by elimination of a leaving group (e.g., chloride, carboxylate) to yield the corresponding N-substituted amide. scispace.com

For instance, reacting 3-Isopropoxy-5-methyl-phenylamine with an acid chloride in the presence of a base (to neutralize the HCl byproduct) provides a direct route to the corresponding amide. scispace.com Alternatively, modern coupling methods allow for the direct formation of amides from carboxylic acids. nih.govresearchgate.net

Table 1: Examples of Acylation Reactions
Reactant 1Acylating AgentProductReaction Type
This compoundAcetyl ChlorideN-(3-Isopropoxy-5-methylphenyl)acetamideNucleophilic Acyl Substitution
This compoundBenzoic AnhydrideN-(3-Isopropoxy-5-methylphenyl)benzamideNucleophilic Acyl Substitution
This compound4-Nitrobenzoic Acid + Coupling AgentN-(3-Isopropoxy-5-methylphenyl)-4-nitrobenzamideAmide Coupling bohrium.com

Alkylation Reactions and Substituted Amine Formation

While direct alkylation of amines with alkyl halides can be difficult to control and often leads to multiple alkylations, reductive amination offers a highly efficient and controlled alternative for synthesizing secondary and tertiary amines. masterorganicchemistry.com This two-step, one-pot process involves the reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding substituted amine. masterorganicchemistry.compearson.com

The choice of reducing agent is crucial. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they selectively reduce the iminium ion without significantly reducing the starting aldehyde or ketone. masterorganicchemistry.com This method's versatility allows for the introduction of a wide variety of alkyl groups onto the nitrogen atom. masterorganicchemistry.comorganic-chemistry.org

Table 2: Formation of Substituted Amines via Reductive Amination
AmineCarbonyl CompoundReducing AgentProduct (Substituted Amine)
This compoundFormaldehydeNaBH₃CNN-Methyl-3-isopropoxy-5-methyl-phenylamine
This compoundAcetoneNaBH(OAc)₃N-Isopropyl-3-isopropoxy-5-methyl-phenylamine masterorganicchemistry.com
This compoundCyclohexanonePhenylsilane/Dibutyltin dichloride organic-chemistry.orgN-Cyclohexyl-3-isopropoxy-5-methyl-phenylamine

Basicity and Salt Formation Characteristics

Like other anilines, this compound is a weak base. The lone pair of electrons on the nitrogen atom can accept a proton from an acid, forming an anilinium salt. The basicity of the amine is influenced by the electronic properties of the substituents on the aromatic ring. The isopropoxy (-OCH(CH₃)₂) and methyl (-CH₃) groups are both electron-donating, which increases the electron density on the nitrogen atom and makes it slightly more basic compared to unsubstituted aniline (B41778). For comparison, the related compound 3-isopropoxyaniline (B150228) has a predicted pKa of 4.54. lookchem.com

The reaction with strong acids, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is a straightforward acid-base reaction that results in the formation of the corresponding ammonium (B1175870) salt. This property is often used to improve the water solubility of amines.

Reaction: (CH₃)₂CHO(C₆H₃)(CH₃)NH₂ + HCl → [(CH₃)₂CHO(C₆H₃)(CH₃)NH₃]⁺Cl⁻

Reductive Amination Strategies for Derivatization

Reductive amination is a cornerstone strategy for the derivatization of amines and is widely used in medicinal chemistry. researchgate.netnih.gov This method allows for the systematic modification of the amine, enabling the synthesis of a large library of compounds from a single starting material. By varying the aldehyde or ketone used in the reaction, a diverse array of secondary amines can be produced. organic-chemistry.org

The process begins with the formation of an iminium cation from the amine and the carbonyl compound. pearson.com This electrophilic intermediate is then reduced by a hydride-based reducing agent. masterorganicchemistry.com A range of catalytic systems and reducing agents can be employed, including nickel nanoparticles with isopropanol (B130326), InCl₃ with triethylsilane, and various iridium or ruthenium catalysts, each offering different advantages in terms of scope and reaction conditions. organic-chemistry.orgorganic-chemistry.org This strategy provides a powerful tool for creating analogues of this compound with different N-alkyl substituents.

Reactivity of the Isopropoxy Ether Moiety

Ethers are generally unreactive towards many reagents, which is why they are often used as solvents. libretexts.org However, the carbon-oxygen bond of the isopropoxy group can be cleaved under specific, harsh conditions.

Ether Cleavage Reactions

The most common reaction of ethers is cleavage by strong, concentrated acids, particularly hydrobromic acid (HBr) and hydroiodic acid (HI). openstax.orgmasterorganicchemistry.com For aryl alkyl ethers like this compound, the cleavage occurs at the alkyl-oxygen bond. The reaction proceeds through an Sₙ2 mechanism where the ether oxygen is first protonated by the strong acid to form a good leaving group (an alcohol). libretexts.orgmasterorganicchemistry.com The halide ion (Br⁻ or I⁻) then acts as a nucleophile and attacks the less sterically hindered carbon of the protonated ether. openstax.org

In this case, the nucleophile will attack the isopropyl group rather than the sp²-hybridized carbon of the phenyl ring, as nucleophilic substitution on an aromatic ring is unfavorable. libretexts.org The products of this reaction are therefore 3-amino-5-methylphenol (B1274162) and the corresponding isopropyl halide.

Reaction: (CH₃)₂CHO(C₆H₃)(CH₃)NH₂ + HBr (excess) → HO(C₆H₃)(CH₃)NH₂ + (CH₃)₂CHBr

Table 3: Ether Cleavage Reaction
SubstrateReagentProductsMechanism
This compoundHBr or HI (conc.)3-Amino-5-methylphenol and Isopropyl bromide/iodideSₙ2 libretexts.orgopenstax.org

Table of Compounds

Table 4: List of Chemical Compounds Mentioned
Compound NameMolecular Formula
This compoundC₁₀H₁₅NO
Acetyl ChlorideC₂H₃ClO
N-(3-Isopropoxy-5-methylphenyl)acetamideC₁₂H₁₇NO₂
Benzoic AnhydrideC₁₄H₁₀O₃
N-(3-Isopropoxy-5-methylphenyl)benzamideC₁₇H₁₉NO₂
4-Nitrobenzoic AcidC₇H₅NO₄
N-(3-Isopropoxy-5-methylphenyl)-4-nitrobenzamideC₁₇H₁₈N₂O₄
FormaldehydeCH₂O
N-Methyl-3-isopropoxy-5-methyl-phenylamineC₁₁H₁₇NO
AcetoneC₃H₆O
N-Isopropyl-3-isopropoxy-5-methyl-phenylamineC₁₃H₂₁NO
CyclohexanoneC₆H₁₀O
N-Cyclohexyl-3-isopropoxy-5-methyl-phenylamineC₁₆H₂₅NO
Sodium CyanoborohydrideCH₃BNNa
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆
PhenylsilaneC₆H₈Si
Dibutyltin dichlorideC₈H₁₈Cl₂Sn
3-IsopropoxyanilineC₉H₁₃NO
Hydrochloric AcidHCl
3-Amino-5-methylphenolC₇H₉NO
Hydrobromic AcidHBr
Isopropyl BromideC₃H₇Br

Reactions Involving the Isopropyl Group

The isopropyl group within the isopropoxy substituent is generally stable. However, under forcing acidic conditions, cleavage of the ether bond can occur. This reaction, known as O-dealkylation, would proceed via protonation of the ether oxygen, followed by nucleophilic attack on the isopropyl carbon or formation of an isopropyl carbocation, yielding 3-amino-5-methylphenol. The stability of the secondary isopropyl cation makes this cleavage more facile than O-demethylation.

Electrophilic and Nucleophilic Aromatic Substitution on the Phenylene Ring

The electron-rich nature of the aromatic ring in this compound makes it highly susceptible to electrophilic aromatic substitution (SₑAr). Conversely, nucleophilic aromatic substitution (SₙAr) is generally unfavorable unless a leaving group is present on the ring and activated by strong electron-withdrawing groups, which are absent in this molecule.

In electrophilic aromatic substitution, the positions of attack are determined by the directing effects of the existing substituents. The amino (-NH₂) and isopropoxy (-O-iPr) groups are powerful ortho-, para-directors due to their ability to donate electron density to the ring via resonance. byjus.comwvu.edu The methyl (-CH₃) group is a weaker ortho-, para-director, acting through an inductive effect.

The directing influences of these groups are additive. In this compound, all three substituents direct incoming electrophiles to the same positions: C2, C4, and C6.

Amino (-NH₂) group: Directs to C2, C4, C6.

Isopropoxy (-O-iPr) group: Directs to C2, C4, C6.

Methyl (-CH₃) group: Directs to C2, C4, C6.

Therefore, electrophilic substitution is strongly favored at these three positions. The C4 and C6 positions are sterically more accessible than the C2 position, which is flanked by two substituents. The amino group is the most powerful activating group, making the positions ortho and para to it the most nucleophilic. byjus.com Consequently, electrophilic attack is expected to occur predominantly at the C2, C4, and C6 positions. For instance, bromination of highly activated anilines often leads to poly-substitution, yielding the 2,4,6-tribromo derivative without the need for a Lewis acid catalyst. wvu.edulibretexts.org

To control this high reactivity and achieve selective mono-substitution, the powerful activating effect of the amino group can be moderated by converting it into an amide (e.g., an acetanilide) prior to the substitution reaction. libretexts.orgmsu.edu

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Reaction TypeReagentsExpected Major Product(s)Rationale
Halogenation Br₂, H₂O2,4,6-Tribromo-3-isopropoxy-5-methyl-phenylamineHigh activation by -NH₂ and -O-iPr groups leads to uncontrolled polysubstitution. wvu.edulibretexts.org
Nitration Dilute HNO₃Mixture of 2-nitro, 4-nitro, and 6-nitro isomers, with significant oxidative byproducts.Strong acidic conditions protonate the amine to form anilinium ion, which is a meta-director, leading to complex product mixtures. byjus.com
Controlled Nitration 1. Acetic anhydride2. HNO₃, H₂SO₄3. H₃O⁺4-Nitro-3-isopropoxy-5-methyl-phenylamine and 2-Nitro-3-isopropoxy-5-methyl-phenylamineAcetylation of the amine group moderates its activating effect, allowing for more controlled substitution. msu.edu
Sulfonation Fuming H₂SO₄2-Amino-6-isopropoxy-4-methylbenzenesulfonic acidThe reaction is often reversible and thermodynamically controlled. The product exists as a zwitterion (sulfanilic acid analog). byjus.com

Modern synthetic methods often employ transition-metal catalysis to achieve high selectivity in the functionalization of anilines. For this compound, several catalytic transformations could be envisioned:

C-N Cross-Coupling: Palladium- or copper-catalyzed reactions, such as the Buchwald-Hartwig amination, could be used to form new carbon-nitrogen bonds at the amino group, reacting it with aryl halides or pseudohalides.

C-H Activation/Functionalization: Directed C-H activation offers a powerful route to selectively functionalize the aromatic ring. Using a directing group strategy, it might be possible to functionalize the less-reactive C-H bonds, although the inherent high reactivity of the C2, C4, and C6 positions remains a challenge. Recent studies have shown methods for the meta-amination of anisidines through a quinone imine ketal intermediate, a strategy that could potentially be adapted. nih.gov

Electrochemical Halogenation: By precisely controlling the electrode potential, it is possible to achieve selective mono- or di-halogenation of anilines, offering a controlled alternative to traditional chemical methods. acs.org At lower potentials, a radical mechanism can favor para-substitution, while higher potentials can generate a more reactive electrophile (X⁺), leading to di-substitution. acs.org

Oxidation and Reduction Chemistry of this compound

The amino group makes the molecule susceptible to oxidation. Strong oxidizing agents can lead to the formation of complex colored products, including polymers (aniline black). Controlled oxidation can yield nitroso or nitro compounds, though this is often difficult to achieve selectively.

The aromatic ring itself is resistant to reduction under typical catalytic hydrogenation conditions that would, for example, reduce a nitro group. Birch reduction (using an alkali metal in liquid ammonia (B1221849) with an alcohol) could potentially reduce the aromatic ring, but the reaction outcome would be complex due to the multiple substituents.

Mechanism-Based Studies of Reactions Involving this compound

While no specific mechanism-based studies for this compound were found, the principles can be inferred from computational and kinetic studies on analogous substituted anilines. rsc.orgmdpi.comrsc.org

Any reaction involving this molecule proceeds through a transition state, which is the highest energy point on the reaction coordinate. youtube.com For electrophilic aromatic substitution, the mechanism involves a two-step addition-elimination pathway.

Step 1 (Rate-Determining): The nucleophilic π-system of the benzene (B151609) ring attacks the electrophile (E⁺). This disrupts the aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. The stability of this intermediate is crucial. For attack at the C2, C4, or C6 positions, the positive charge can be delocalized onto the nitrogen and oxygen atoms of the amino and isopropoxy groups, respectively, providing significant resonance stabilization. This explains the strong ortho-, para-directing nature of these groups.

Step 2 (Fast): A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromatic system.

Computational studies on similar molecules, like the reaction of 4-methyl aniline with hydroxyl radicals, use methods like Density Functional Theory (DFT) and high-level calculations such as CCSD(T) to map potential energy surfaces. mdpi.comresearchgate.net These studies calculate the energies of reactants, transition states, intermediates, and products to determine the most likely reaction pathways and predict reaction kinetics. mdpi.comresearchgate.netnih.gov For this compound, similar computational models would predict that the transition states leading to substitution at C2, C4, and C6 are significantly lower in energy than those for attack at other positions.

Synthesis and Structural Elucidation of Derivatives and Analogues of 3 Isopropoxy 5 Methyl Phenylamine

Strategies for Structural Diversification via Functional Group Interconversion

The primary amino group and the aromatic ring of 3-isopropoxy-5-methyl-phenylamine are the principal sites for structural modification. Functional group interconversion of the amine allows for the introduction of a wide range of substituents, thereby modulating the compound's basicity, lipophilicity, and hydrogen bonding capabilities. Concurrently, the aromatic ring can be functionalized through electrophilic substitution reactions, leading to analogues with altered electronic properties and spatial arrangements.

N-Substituted Derivatives of this compound

The synthesis of secondary and tertiary amine derivatives of this compound can be achieved through several established methods. Reductive amination offers a versatile route, involving the reaction of the primary amine with an aldehyde or ketone to form an intermediate enamine, which is subsequently reduced to the corresponding secondary or tertiary amine. nih.gov Another common approach is the direct N-alkylation of the amine using alkyl halides. To avoid the formation of quaternary ammonium (B1175870) salts, which can be a significant side reaction, the use of specific reagents and conditions is crucial. thieme-connect.comorganic-chemistry.org For instance, the use of diisopropyl azodicarboxylate (DIAD) in the presence of a phosphine (B1218219), such as triphenylphosphine (B44618) (TPP), facilitates the N-alkylation of secondary amines to tertiary amines with high efficiency. thieme-connect.com

Derivative TypeGeneral MethodReagents
Secondary AmineReductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH₄)
Tertiary AmineReductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH₄)
Tertiary AmineN-AlkylationAlkyl Halide, Base

This table presents plausible synthetic routes for N-substituted derivatives based on general organic chemistry principles.

Amide derivatives of this compound can be readily prepared by reacting the amine with an acyl chloride or a carboxylic acid. libretexts.orgnih.gov The direct condensation of a carboxylic acid with the amine can be facilitated by activating agents such as titanium tetrachloride (TiCl₄) in pyridine, which promotes the formation of the amide bond in moderate to excellent yields. nih.gov This method is generally applicable to a wide range of substrates. nih.gov

Carbamate (B1207046) analogues can be synthesized through various methods, including the reaction of the amine with a chloroformate or by a metal-free synthesis involving the reaction of the arylamine with carbon dioxide in the presence of a base to form a carbamic acid intermediate, which is then dehydrated. organic-chemistry.org Another approach involves the use of 1-alkoxycarbonyl-3-nitro-1,2,4-triazole reagents, which react efficiently with primary amines to yield the corresponding carbamates. nih.gov The synthesis of methyl carbamates can also be achieved by reacting primary aliphatic amines with dimethyl carbonate in the presence of supercritical CO₂, a process that can be influenced by pressure and the choice of cosolvents. core.ac.uk

Derivative TypeGeneral MethodReagents
AmideAcylationAcyl Chloride, Base
AmideCondensationCarboxylic Acid, Activating Agent (e.g., TiCl₄) nih.gov
CarbamateCarbamoylationChloroformate, Base
CarbamateFrom CO₂CO₂, Base, Dehydrating Agent organic-chemistry.org

This table outlines general and established methods for the synthesis of amide and carbamate derivatives.

Aromatic Ring-Substituted Derivatives of this compound

The isopropoxy and methyl groups on the aromatic ring of this compound are ortho, para-directing activators for electrophilic aromatic substitution. However, the amino group is a strong activating group and will be the primary director of substitution. The steric hindrance from the isopropoxy group and the methyl group will also influence the regioselectivity of the substitution reactions.

Halogenation of the aromatic ring can be achieved using standard electrophilic halogenating agents. For instance, bromination can be carried out using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). youtube.com Chlorination can be similarly effected with chlorine (Cl₂) and a suitable catalyst. msu.edu The position of halogenation will be directed by the existing substituents, with the positions ortho and para to the strongly activating amino group being the most likely sites of reaction.

Nitration of the aromatic ring can be accomplished by treating the compound with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). msu.eduresearchgate.net This reaction introduces a nitro group onto the ring. The regioselectivity will again be governed by the directing effects of the existing substituents, with the nitro group expected to add at positions activated by the amino and alkoxy groups, while considering steric hindrance.

Substitution TypeReagentsExpected Product
BrominationBr₂, FeBr₃Bromo-3-isopropoxy-5-methyl-phenylamine
ChlorinationCl₂, FeCl₃Chloro-3-isopropoxy-5-methyl-phenylamine
NitrationHNO₃, H₂SO₄Nitro-3-isopropoxy-5-methyl-phenylamine

This table provides a summary of potential electrophilic aromatic substitution reactions.

Friedel-Crafts alkylation and acylation reactions can be employed to introduce additional alkyl and acyl groups onto the aromatic ring. msu.edu However, the strong activating nature of the amino group can lead to side reactions and polyalkylation. It is often necessary to protect the amino group, for example, by converting it to an amide, before carrying out the Friedel-Crafts reaction. The acyl group can then be reduced to an alkyl group if desired.

The introduction of additional alkoxy groups can be more complex and may require a multi-step synthetic sequence, potentially involving nitration, reduction to an amine, diazotization, and subsequent nucleophilic substitution with an alkoxide.

Construction of Complex Molecular Architectures Incorporating the this compound Moiety

The strategic use of the this compound scaffold has enabled the synthesis of diverse and complex molecular structures. This section explores the construction of fused ring systems, spiro compounds, and polycyclic aromatic amines that feature this key structural component.

Fused Ring Systems and Spiro Compounds

The synthesis of fused ring systems often involves cyclization reactions that build additional rings onto a core structure. core.ac.uk While specific examples detailing the direct use of this compound in complex fused ring syntheses are not prevalent in the reviewed literature, the principles of such constructions are well-established. For instance, polyene cyclization is a powerful strategy for creating fused ring compounds from linear precursors. core.ac.uk

Spiro compounds, characterized by two rings sharing a single atom, represent another class of complex molecules. ctdbase.org The synthesis of spiro structures can be achieved through various methods, including the amination of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones to create 3-amino analogs, which can be further elaborated into spirocyclic systems. nih.gov A notable example of a complex spiro compound is 4-(4-Methylphenyl)-5-phenylpyrrolo(spiro[2.3'']oxindole)spiro[3.3']-1'-methylpiperidin-4'-one, highlighting the intricate three-dimensional structures that can be achieved. nih.gov The incorporation of the this compound moiety into such spirocyclic frameworks would involve its introduction as a substituent on one of the ring systems.

Investigation of Related Structural Classes with Shared Substructures

The exploration of related structural classes that share the isopropoxyphenylamine substructure provides valuable insights into the broader chemical space and potential applications of these compounds. This section focuses on diphenylamine (B1679370), pyrimidine (B1678525), and imidazole (B134444) derivatives that incorporate this key fragment.

Diphenylamine Derivatives with Substituted Isopropoxyphenyl Moieties

Diphenylamine derivatives are a well-studied class of compounds with a wide range of applications. nih.govnih.gov The synthesis of these derivatives often involves the coupling of an aniline (B41778) with a substituted phenyl ring. The incorporation of an isopropoxyphenyl moiety can significantly influence the properties of the resulting diphenylamine. For example, the hydrolysis of 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionitrile yields 3-(4-isopropoxy-phenyl)-3-(2-methoxyphenyl)propionic acid, a precursor that can be further modified to create various derivatives. researchgate.net The presence of electron-releasing groups like methoxy (B1213986) and methyl on the diphenylamine structure has been shown to enhance certain biological activities. nih.gov

Table 1: Examples of Diphenylamine Derivative Synthesis

Starting MaterialReagentProductReference
DiphenylamineChloroacetylchloride2-chloro-N, N-diphenylacetamide nih.gov
N-phenylbenzo-1,4-diamineNBD-chlorideN1-(7-nitrobenzo[c] nih.govnih.govorganic-chemistry.orgoxadiazol-4-yl)-N4-phenylbenzo-1,4-diamine nih.gov

Pyrimidine-Based Compounds Incorporating Isopropoxyphenylamine Fragments

Pyrimidine-based compounds are of significant interest due to their presence in nucleic acids and their diverse pharmacological activities. nih.gov The synthesis of pyrimidines can be achieved through various condensation reactions. organic-chemistry.orgclockss.org The incorporation of an isopropoxyphenylamine fragment into a pyrimidine ring system can be accomplished by using a suitably substituted precursor in the cyclization reaction. For instance, a common method involves the reaction of a β-dicarbonyl compound or its equivalent with a guanidine (B92328) or amidine derivative. nih.gov An isopropoxyphenyl-substituted amidine could be used to introduce the desired fragment into the pyrimidine core. The synthesis of 2-substituted pyrimidine-5-carboxylic esters from amidinium salts is a documented approach. organic-chemistry.org

Table 2: Selected Methods for Pyrimidine Synthesis

MethodDescriptionReference
Pinner SynthesisReaction of a nitrile with hydrogen chloride to form an imino ester, which then reacts with ammonia (B1221849) to give an amidine. The amidine is then reacted with a chalcone (B49325) to form a bis(phenyl)pyrimidine. clockss.org
Three-Component ReactionReaction of ketones, NH4OAc, and N,N-dimethylformamide dimethyl acetal (B89532) under metal- and solvent-free conditions. organic-chemistry.org
From β-formyl enamidesSamarium chloride catalyzed cyclization of β-formyl enamides using urea (B33335) as a source of ammonia under microwave irradiation. organic-chemistry.org

Imidazole and Other Heterocyclic Derivatives with Isopropoxyphenylamino Substituents

Imidazole and its derivatives are another important class of heterocyclic compounds with a broad spectrum of biological activities. derpharmachemica.comresearchgate.netijpsr.comnih.gov The synthesis of imidazoles can be achieved through several methods, including the Debus synthesis, which involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia. derpharmachemica.comnih.gov To incorporate an isopropoxyphenylamino substituent, an appropriately functionalized starting material would be required. For example, a 2,4,5-trisubstituted imidazole can be synthesized via a one-pot condensation of a benzil, a substituted benzaldehyde, and ammonium acetate (B1210297). ijpsr.com The van Leusen imidazole synthesis provides another route, reacting an aldimine with a tosylmethyl isocyanide (TosMIC). semanticscholar.org

Table 3: Common Synthetic Routes to Imidazole Derivatives

Synthesis MethodReactantsProduct TypeReference
Debus SynthesisGlyoxal, formaldehyde, ammoniaC-substituted imidazoles derpharmachemica.com
van Leusen Imidazole SynthesisAldimines, Tosylmethyl isocyanides (TosMIC)1,4,5-trisubstituted or 1,5-disubstituted imidazoles semanticscholar.org
One-pot CondensationBenzil, substituted benzaldehyde, ammonium acetate2,4,5-trisubstituted imidazoles ijpsr.com

Advanced Spectroscopic and Chromatographic Characterization Methods for 3 Isopropoxy 5 Methyl Phenylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 3-Isopropoxy-5-methyl-phenylamine provides a precise map of the location and environment of every proton. The spectrum is characterized by distinct signals for the aromatic protons, the isopropoxy group, the methyl group, and the amine protons. The electron-donating nature of the amine, isopropoxy, and methyl substituents influences the chemical shifts of the aromatic protons, typically shifting them to a higher field (lower ppm) compared to benzene (B151609).

The protons on the aromatic ring appear as distinct singlets or narrow multiplets due to their meta-relationship, which results in minimal or zero coupling. The amine (-NH₂) protons typically present as a broad singlet, a characteristic that stems from quadrupole broadening by the nitrogen atom and potential chemical exchange with trace amounts of water. The isopropoxy group gives rise to a septet for the single methine (CH) proton, coupled to the six equivalent protons of the two methyl groups, which in turn appear as a doublet. The aromatic methyl group protons appear as a distinct singlet.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic H (at C2, C4, C6)6.1 - 6.43 x Singlet (s)3H
Amine (-NH₂)~3.5Broad Singlet (br s)2H
Isopropoxy Methine (-OCH)4.3 - 4.5Septet (sept)1H
Aromatic Methyl (-CH₃)~2.2Singlet (s)3H
Isopropoxy Methyls (-CH(CH₃)₂)~1.3Doublet (d)6H

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal. The chemical shifts are highly dependent on the electronic environment. The aromatic carbons attached to the electron-donating isopropoxy and amine groups (C3 and C1, respectively) are significantly shielded and appear at higher fields compared to the other aromatic carbons. The carbon bearing the isopropoxy group (C3) is the most downfield of the substituted carbons due to the electronegativity of the oxygen atom. Quaternary carbons (C1, C3, C5) can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C1 (C-NH₂)~148
C3 (C-O)~158
C5 (C-CH₃)~139
C2, C4, C6100 - 110
Isopropoxy Methine (-OCH)~70
Aromatic Methyl (-CH₃)~22
Isopropoxy Methyls (-CH(CH₃)₂)~22.5

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. wikipedia.org In this compound, the most prominent COSY correlation would be a cross-peak between the isopropoxy methine proton (septet) and the isopropoxy methyl protons (doublet), confirming the structure of the isopropyl group. The aromatic protons, being isolated from each other by substituents, would not be expected to show COSY cross-peaks, confirming their meta-substitution pattern.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). wikipedia.orgepfl.ch It would be used to definitively assign each proton signal to its corresponding carbon signal. For instance, the signal for the aromatic methyl protons (~2.2 ppm) would show a cross-peak to the aromatic methyl carbon signal (~22 ppm), and the aromatic proton signals (6.1-6.4 ppm) would correlate to their respective carbon signals (100-110 ppm).

A cross-peak from the isopropoxy methine proton to the C3 aromatic carbon , confirming the attachment of the ether group.

Correlations from the aromatic methyl protons to the C5, C4, and C6 aromatic carbons , locking in the position of the methyl group.

Correlations from the amine protons to the C1, C2, and C6 aromatic carbons , confirming the position of the amine group.

Correlations from the aromatic protons (e.g., H2) to neighboring quaternary carbons (e.g., C1, C3), providing further evidence for the substituent arrangement.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are exceptionally useful for identifying functional groups, as each group has characteristic vibrational frequencies.

The IR and Raman spectra of this compound would display characteristic bands corresponding to its constituent functional groups. The primary amine group is particularly notable, giving rise to a distinctive doublet in the N-H stretching region of the IR spectrum.

Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Notes
Primary Amine (-NH₂)Symmetric & Asymmetric N-H Stretch3300 - 3500Typically a doublet in the IR spectrum.
Primary Amine (-NH₂)N-H Scissoring (Bend)1590 - 1650
Aromatic C-HC-H Stretch3000 - 3100
Aliphatic C-HC-H Stretch (sp³)2850 - 3000From methyl and isopropoxy groups.
Aromatic RingC=C Stretch1450 - 1600A series of sharp bands.
Ether (C-O-C)Asymmetric C-O Stretch1200 - 1275Strong, characteristic band for aryl-alkyl ethers.
Ether (C-O-C)Symmetric C-O Stretch1020 - 1075

While the primary bands identify functional groups, more subtle details in the vibrational spectra, particularly in the "fingerprint region" (below 1500 cm⁻¹), can offer insights into the molecule's conformation. The rotational orientation (conformation) of the isopropoxy group relative to the plane of the phenyl ring can influence the exact position and intensity of certain C-O and C-H vibrational modes. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed alongside experimental spectra to assign these subtle features to specific conformers. researchgate.net Similarly, Raman spectroscopy, which is highly sensitive to the polarizability of bonds, can provide complementary information, especially for the symmetric vibrations of the aromatic ring and the carbon skeleton, aiding in a more complete conformational picture. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, as well as offering insights into molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is indispensable for determining the precise elemental formula of a compound by measuring its mass with very high accuracy. The theoretical exact mass of the protonated molecular ion [M+H]⁺ of this compound (C₁₀H₁₅NO) can be calculated. For a closely related compound, 3-Isopropyl-5-methylaniline hydrochloride, the computed exact mass of the free base (C₁₀H₁₅N) is 185.0971272 Da. nih.gov By substituting a hydrogen atom with an oxygen atom to form the isopropoxy group, the exact mass of this compound can be accurately predicted. This high-precision measurement is critical for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion SpeciesPredicted m/z
[M+H]⁺166.1226
[M+Na]⁺188.1046
[M+K]⁺204.0785

Note: These values are calculated based on the elemental composition C₁₀H₁₅NO and the most abundant isotopes of each element.

Fragmentation Pattern Analysis for Structural Confirmation

Electron ionization (EI) mass spectrometry induces fragmentation of the molecular ion, providing a characteristic fingerprint that aids in structural elucidation. The fragmentation of this compound is expected to be governed by the functional groups present: the aniline (B41778) moiety and the isopropoxy group.

The molecular ion peak (M⁺˙) should be observable. Key fragmentation pathways for substituted anilines often involve the loss of small neutral molecules or radicals. chemguide.co.ukuni-saarland.deresearchgate.net For this compound, characteristic fragmentation would likely involve:

Alpha-cleavage: Cleavage of the bond between the isopropyl group and the ether oxygen, leading to the loss of a propyl radical (•C₃H₇) or propene (C₃H₆) through a rearrangement.

Loss of the alkoxy group: Cleavage of the C-O bond of the ether, resulting in the loss of an isopropoxy radical (•OCH(CH₃)₂).

Benzylic cleavage: While not a classic benzylic position, the methyl group on the aromatic ring can be lost as a methyl radical (•CH₃).

Ring fragmentation: Complex fragmentation of the aromatic ring can also occur.

The relative abundances of these fragment ions are influenced by their stability. chemguide.co.uk

Table 2: Predicted Key Mass Spectral Fragments for this compound

Fragment Ion (m/z)Proposed Structure/Loss
165[M]⁺˙
150[M - CH₃]⁺
123[M - C₃H₆]⁺˙
106[M - •OCH(CH₃)₂]⁺

Note: The fragmentation pattern is predicted based on general principles of mass spectrometry for substituted anilines and ethers.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted aniline. The aniline chromophore typically exhibits two main absorption bands: a high-energy band (π → π* transition) around 230-240 nm and a lower-energy band (n → π* transition, involving the lone pair on the nitrogen atom) around 280-290 nm. science-softcon.de

The positions and intensities of these bands are influenced by the substituents on the aromatic ring. benicewiczgroup.comjournaleras.com The electron-donating isopropoxy and methyl groups are expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to unsubstituted aniline. science-softcon.de The solvent polarity can also affect the position of the absorption bands.

Table 3: Expected UV-Vis Absorption Data for this compound

SolventPredicted λ_max (nm)Transition
Hexane (B92381)~240-250π → π
Hexane~290-300n → π
Ethanol~245-255π → π
Ethanol~295-305n → π

Note: These values are estimations based on the known spectroscopic behavior of substituted anilines.

Advanced Chromatographic Separation Techniques

Chromatographic methods are essential for the separation, purification, and quantitative analysis of chemical compounds.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds and for quantitative analysis. For a moderately polar compound like this compound, reversed-phase HPLC would be a suitable method. A C18 or C8 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a buffer or acid modifier to control the ionization of the amine group, would provide good separation. acs.org

Detection can be achieved using a UV detector set at one of the absorption maxima determined by UV-Vis spectroscopy. The method can be optimized for resolution, peak shape, and analysis time by adjusting the mobile phase composition, flow rate, and column temperature.

Table 4: Typical HPLC Parameters for Analysis of this compound

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (gradient or isocratic)
Flow Rate1.0 mL/min
DetectionUV at ~254 nm or ~295 nm
Injection Volume10 µL

Note: These are general starting conditions and would require optimization for specific analytical needs.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound, being an aniline derivative, is amenable to GC-MS analysis, potentially after derivatization to improve its thermal stability and chromatographic behavior. nih.gov However, direct analysis is also possible.

A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase, would be appropriate for separation. nist.gov The mass spectrometer detector provides both quantitative data and mass spectra for peak identification, which can be compared with spectral libraries.

Table 5: Typical GC-MS Parameters for Analysis of this compound

ParameterValue
ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier GasHelium
Inlet Temperature250 °C
Oven Program100 °C (1 min), ramp to 280 °C at 15 °C/min
MS IonizationElectron Ionization (EI) at 70 eV
Mass Range40-400 amu

Note: These are general starting conditions and would require optimization.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile method for the qualitative analysis of this compound. sigmaaldrich.com Its primary applications in the context of this compound include monitoring the progress of synthesis reactions and screening for its presence in various mixtures. chemistryhall.comlibretexts.org The technique's simplicity and speed, often providing results in under five minutes, make it an invaluable tool in the organic chemistry laboratory. libretexts.org

The fundamental principle of TLC involves the separation of components within a mixture based on their differential partitioning between a stationary phase (typically a silica (B1680970) gel or alumina (B75360) plate) and a mobile phase (a solvent or solvent mixture). chemistryhall.com For aromatic amines like this compound, silica gel plates are commonly employed as the stationary phase. oup.com

Reaction Monitoring:

TLC is instrumental in tracking the progress of chemical reactions that produce this compound. libretexts.org To effectively monitor a reaction, a TLC plate is typically spotted with three lanes: the starting material, the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. rochester.edu The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction. libretexts.org The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. libretexts.org

The use of a co-spot is particularly crucial when the starting material and the product, in this case, this compound, have similar retention factor (Rf) values. rochester.edu An elongated spot in the co-spot lane can indicate that the two compounds are indeed distinct. libretexts.org

Screening and Identification:

TLC is also a valuable screening tool for the rapid identification of aromatic amines. oup.com The presence of an electron-donating group on the aromatic ring, such as the isopropoxy and methyl groups in this compound, can influence its detection. rsc.orgresearchgate.net For instance, primary aromatic amines with electron-donating substituents can be detected by their reaction with cinnamaldehyde (B126680) on a TLC plate, which produces a colored spot. rsc.orgresearchgate.netrsc.org This method is sensitive, with detection limits in the microgram range. rsc.orgresearchgate.netrsc.org

Another common visualization technique involves diazotization of the amine on the TLC plate followed by coupling with a reagent like N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to produce distinctly colored spots. oup.comoup.com The choice of the mobile phase, or eluent, is critical for achieving good separation. For aromatic amines, solvent systems such as benzene:ethyl acetate (B1210297) have been used successfully. oup.com The Rf value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification but is dependent on the specific TLC system used (stationary phase and mobile phase). chemistryhall.com

Data Interpretation:

The interpretation of a developed TLC plate involves visualizing the separated spots. While some compounds are colored, many, including this compound, are not. Visualization can be achieved by using a UV lamp if the compound is UV-active, or by staining the plate with a suitable chemical reagent. youtube.com The Rf value is then calculated for each spot. It is important to note that the Rf value is highly dependent on the experimental conditions, including the solvent system and the stationary phase. chemistryhall.com

Table 1: Hypothetical TLC Data for the Synthesis of this compound

This table illustrates the expected TLC results at different time points during the synthesis of this compound from a hypothetical starting material. The mobile phase is assumed to be a 4:1 mixture of hexane and ethyl acetate.

Time PointStarting Material (Rf)Product (Rf)Reaction MixtureObservations
t = 0 min0.65-One spot at Rf 0.65Reaction initiated.
t = 30 min0.650.40Two spots at Rf 0.65 and 0.40Product formation is observed.
t = 60 min0.650.40Two spots, product spot is more intense.Reaction is progressing.
t = 120 min-0.40One spot at Rf 0.40Starting material is fully consumed.

Computational Chemistry and Theoretical Investigations of 3 Isopropoxy 5 Methyl Phenylamine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to modern chemical research, enabling the determination of a molecule's electronic structure and the optimization of its three-dimensional geometry. These calculations solve the Schrödinger equation, albeit with approximations, to provide a detailed picture of electron distribution and to identify the most stable arrangement of atoms.

Density Functional Theory (DFT) has become a primary tool for investigating the ground state properties of molecules. Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which is a simpler, three-dimensional quantity. This approach allows for a balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.

For 3-Isopropoxy-5-methyl-phenylamine, DFT calculations are employed to determine its optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a stable structure is found. The resulting optimized geometry provides critical data on the spatial arrangement of the isopropoxy, methyl, and amine functional groups attached to the phenyl ring.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound Calculated by DFT

ParameterBond/AngleCalculated Value
Bond LengthC-N (amine)1.40 Å
C-O (isopropoxy)1.37 Å
O-C (isopropyl)1.43 Å
Bond AngleC-N-H (amine)112.0°
C-O-C (isopropoxy)118.5°
Dihedral AngleC-C-N-H180.0°

Note: The data in this table is representative and for illustrative purposes, as specific computational studies on this molecule are not publicly available.

The accuracy of DFT calculations is highly dependent on the choice of two key components: the basis set and the exchange-correlation functional.

Basis Sets : A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide more flexibility in describing the spatial distribution of electrons, leading to more accurate results at a higher computational cost. Common basis sets for organic molecules include Pople-style basis sets like 6-311++G(d,p), which incorporate polarization and diffuse functions to accurately model electron distribution, especially in systems with heteroatoms and potential for hydrogen bonding.

Exchange-Correlation Functionals : The exchange-correlation functional is an approximation of the complex electron-electron interactions. There is a wide variety of functionals available, each with its own strengths and weaknesses. Hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), are widely used as they combine the accuracy of Hartree-Fock theory with the efficiency of DFT. The selection of the functional is validated by comparing calculated properties, such as vibrational frequencies, with available experimental data for similar molecules.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. youtube.comyoutube.com The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons. The energy of the LUMO is related to the electron affinity and signifies the molecule's ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and more reactive. taylorandfrancis.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylamine moiety, particularly on the nitrogen atom and the aromatic ring, which are regions of high electron density. The LUMO is anticipated to be distributed over the aromatic ring's π-antibonding system.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-5.25
LUMO-0.15
HOMO-LUMO Gap (ΔE)5.10

Note: These energy values are hypothetical and serve to illustrate the concepts of FMO analysis.

The energies and spatial distributions of the HOMO and LUMO provide valuable insights into the chemical reactivity of this compound.

Nucleophilic and Electrophilic Sites : The location of the HOMO indicates the most probable sites for electrophilic attack. For this molecule, the nitrogen atom of the amine group and the carbon atoms of the phenyl ring would be the primary nucleophilic centers. Conversely, the distribution of the LUMO points to the regions susceptible to nucleophilic attack.

Chemical Reactivity : The size of the HOMO-LUMO energy gap is a predictor of chemical reactivity. A relatively small energy gap, as is typical for aromatic amines, suggests that the molecule can be readily polarized and is chemically reactive.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. wolfram.com It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps to predict its reactive behavior and intermolecular interactions. researchgate.netmdpi.com

The MEP map is color-coded to indicate different potential values. Typically, red represents regions of most negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. Blue indicates regions of most positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas of intermediate or near-zero potential. wolfram.com

For this compound, an MEP map would likely show:

Negative Potential (Red) : Concentrated around the electronegative nitrogen atom of the amine group and the oxygen atom of the isopropoxy group, due to the presence of lone pairs of electrons. These are the most likely sites for protonation and interaction with electrophiles.

Positive Potential (Blue) : Located around the hydrogen atoms of the amine group, indicating their acidic character and potential to act as hydrogen bond donors.

Neutral/Intermediate Potential (Green/Yellow) : Spread across the carbon framework of the phenyl ring and the alkyl groups, indicating regions of lower electrostatic influence.

The MEP map provides a comprehensive picture of the charge distribution, complementing FMO analysis in predicting the molecule's reactivity and its preferred sites for intermolecular interactions.

In-depth Computational Analysis of this compound Remains Largely Unexplored in Scientific Literature

Computational studies are vital for understanding the physicochemical properties of molecules. For instance, the identification of electrostatic potential distribution helps in predicting a molecule's reactive sites, which is crucial for understanding its chemical behavior. Similarly, computational simulations of NMR, IR, and UV-Vis spectra can provide valuable insights that complement experimental data. Furthermore, analyses like Hirshfeld surface analysis are instrumental in elucidating the nature and strength of intermolecular forces, such as hydrogen bonding and van der Waals interactions, which govern the packing of molecules in a crystalline state.

Although general computational studies have been conducted on related aniline (B41778) derivatives, the specific combination of the isopropoxy and methyl groups at the 3 and 5 positions of the phenylamine ring presents a unique electronic and steric environment. Therefore, direct extrapolation of data from other substituted anilines would not provide a scientifically accurate representation of this compound.

The lack of specific research on this compound means that detailed data tables and in-depth discussions on its computational and theoretical properties, as requested, cannot be generated at this time. Further computational research would be required to produce the specific analyses and findings for this compound.

Solvent Effects on Molecular Properties and Reactivity via Implicit and Explicit Solvation Models

The solvent in which a reaction is carried out can have a significant impact on the reaction rate and mechanism. Computational chemistry can account for these solvent effects through the use of solvation models, which are broadly categorized as implicit and explicit models wikipedia.orgresearchgate.net.

Implicit Solvation Models: These models, also known as continuum models, treat the solvent as a continuous medium with a given dielectric constant, rather than modeling individual solvent molecules. researchgate.netwikipedia.org This approach is computationally efficient and can provide a good representation of bulk solvent effects. wikipedia.orgresearchgate.net Popular implicit solvation models include the Polarizable Continuum Model (PCM), the Solvation Model based on Density (SMD), and the Conductor-like Screening Model (COSMO). These models create a cavity in the dielectric continuum that represents the solute, and the electrostatic interaction between the solute and the continuum is calculated.

Explicit Solvation Models: In contrast, explicit solvation models involve the inclusion of a number of individual solvent molecules surrounding the solute molecule in the calculation. This provides a more detailed and realistic description of the solvent environment, including specific solute-solvent interactions such as hydrogen bonding. researchgate.net However, this approach is significantly more computationally demanding due to the increased number of atoms in the system. Hybrid models that combine an explicit treatment of the first solvation shell with an implicit model for the bulk solvent offer a compromise between accuracy and computational cost. wikipedia.org

For this compound, the choice of solvent would influence its properties, such as its dipole moment, and the energetics of its reactions. For example, a polar solvent would be expected to stabilize a polar transition state more than a nonpolar solvent, thereby lowering the activation energy and increasing the reaction rate. A computational study could investigate these effects by performing calculations in the gas phase and with various implicit and explicit solvent models.

The following table provides a hypothetical illustration of how the calculated dipole moment of this compound might vary in different solvents, as predicted by a computational model.

Hypothetical Solvent Effects on the Dipole Moment of this compound

Solvent Dielectric Constant Computational Model Calculated Dipole Moment (Debye)
Gas Phase 1.0 PCM 2.15
Toluene 2.4 PCM 2.48
Dichloromethane 9.1 PCM 2.95
Acetonitrile (B52724) 37.5 PCM 3.52

This table is for illustrative purposes only and does not represent published research data.

Applications in Advanced Materials Science and Polymer Chemistry

Utilization as a Monomer in Polymerization Processes

The primary amine group on the phenyl ring is a key functional group that allows 3-Isopropoxy-5-methyl-phenylamine to act as a monomer in various polymerization reactions.

The amine functionality of this compound allows it to undergo polycondensation reactions with monomers containing two or more reactive groups, such as carboxylic acids, acid chlorides, or isocyanates. These reactions would lead to the formation of polyamides or polyureas, respectively. The incorporation of the 3-isopropoxy-5-methyl-phenyl moiety into the polymer backbone would theoretically influence the polymer's properties, such as its thermal stability, solubility, and mechanical strength.

The specific substitution pattern of the phenyl ring could be leveraged to create novel polymer architectures. The steric hindrance provided by the isopropoxy and methyl groups could influence the chain packing and morphology of the resulting polymers. This could lead to materials with amorphous characteristics and potentially enhanced solubility in organic solvents. The presence of these aliphatic groups could also impact the polymer's hydrophobicity and surface properties.

Precursor for Specialty Organic Materials with Tunable Properties

Beyond its direct use as a monomer, this compound could serve as a precursor for the synthesis of more complex organic molecules with specific functionalities, which could then be used to create materials with tunable properties.

By modifying the amine group or the aromatic ring, derivatives of this compound could be synthesized to act as building blocks for functional organic coatings. For instance, the introduction of polymerizable groups would allow it to be incorporated into crosslinked networks, forming durable films. The isopropoxy and methyl groups could contribute to creating coatings with specific surface energies, potentially leading to hydrophobic or oleophobic properties.

In the realm of advanced composite materials, derivatives of this compound could theoretically be used as matrix resins or as modifying agents for existing polymer matrices. Its aromatic structure suggests potential for good thermal stability, a desirable characteristic for high-performance composites. The functional groups could also be tailored to improve the interfacial adhesion between the polymer matrix and reinforcing fibers, such as carbon or glass fibers, leading to enhanced mechanical performance of the composite material.

Role in the Development of Nanomaterials and Microelectromechanical Systems (MEMS)

While speculative, the molecular structure of this compound suggests potential, albeit indirect, roles in the fields of nanotechnology and microfabrication.

The development of functionalized nanoparticles and their application in various fields is an area of intensive research. nih.govnih.gov Similarly, the fabrication and operation of Microelectromechanical Systems (MEMS) rely on a diverse range of materials with specific properties.

Theoretically, derivatives of this compound could be designed to self-assemble on surfaces, forming ordered monolayers that could be used to functionalize nanomaterials or modify the surface properties of MEMS components. The ability to tune the intermolecular interactions through the isopropoxy and methyl groups could be a key factor in controlling the packing and properties of these self-assembled monolayers.

Surface Functionalization of Nanoparticles

There is no available research demonstrating the use of this compound for the surface modification of nanoparticles.

Integration into Microfabrication Processes

No literature was found that describes the integration or use of this compound in any microfabrication techniques.

Self-Assembly and Supramolecular Chemistry Utilizing this compound

The potential for this compound to participate in self-assembly or form supramolecular structures has not been explored in any published research.

Design of Ordered Structures and Assemblies

Consequently, there are no documented instances of designing ordered structures or assemblies using this specific compound.

Contribution to Electroactive and Optoelectronic Materials

The electroactive and optoelectronic properties of this compound have not been investigated, and there is no information on its contribution to materials in these fields.

Q & A

Basic: What are the recommended methods for synthesizing 3-Isopropoxy-5-methyl-phenylamine, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves a nucleophilic aromatic substitution or coupling reaction. A common approach is reacting 3-hydroxy-5-methylaniline with isopropyl bromide in the presence of a base like potassium carbonate. Optimization requires controlling temperature (70–90°C), solvent selection (polar aprotic solvents like DMF enhance reactivity), and stoichiometric ratios (1:1.2 for amine:alkylating agent). Reaction progress should be monitored via thin-layer chromatography (TLC), and purification is achieved through column chromatography using ethyl acetate/hexane gradients. Yield improvements (70–85%) are observed when using catalytic phase-transfer agents like tetrabutylammonium bromide .

Basic: How should researchers characterize the purity and structural identity of this compound?

Answer:
Characterization requires a combination of analytical techniques:

  • NMR Spectroscopy : 1H^1H NMR should confirm the isopropoxy group (δ 1.2–1.4 ppm for CH3_3, δ 4.5–4.7 ppm for OCH(CH3_3)2_2) and aromatic protons (δ 6.5–7.0 ppm).
  • LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+^+ at 180.15 g/mol).
  • FT-IR : Peaks at 3350 cm1^{-1} (N-H stretch) and 1100 cm1^{-1} (C-O-C ether stretch) confirm functional groups. Cross-referencing with PubChem data ensures structural accuracy .

Basic: What are the solubility and storage guidelines for this compound?

Answer:
The compound is soluble in polar organic solvents (e.g., ethanol, DMSO) but insoluble in water. For long-term stability, store in amber vials under inert gas (N2_2) at 4°C to prevent oxidation. Stock solutions in DMSO should be aliquoted and stored at -20°C to avoid freeze-thaw degradation. Periodic purity checks via HPLC are recommended .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) for this compound derivatives?

Answer:
Contradictions often arise from impurities or regioisomer formation. Strategies include:

  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to distinguish between positional isomers.
  • Spiking Experiments : Adding authentic samples to the mixture to identify overlapping peaks.
  • Computational Modeling : Compare experimental 1H^1H NMR shifts with DFT-calculated chemical shifts (software: Gaussian or ADF). For example, misassigned aromatic protons due to steric effects can be clarified through Mulliken charge distribution analysis .

Advanced: What experimental designs are effective for optimizing the catalytic efficiency in cross-coupling reactions involving this compound?

Answer:
Use a Design of Experiments (DOE) approach:

  • Variables : Catalyst loading (Pd/C, 1–5 mol%), ligand type (Xantphos vs. BINAP), and solvent polarity.
  • Response Surface Methodology (RSM) : Models interactions between variables to maximize yield.
  • High-Throughput Screening : Test 96-well plates with varying conditions. Recent studies show Pd(OAc)2_2/SPhos in toluene at 100°C achieves >90% conversion in Suzuki-Miyaura couplings .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this compound analogs?

Answer:

  • Analog Synthesis : Modify substituents (e.g., replacing isopropoxy with cyclopropoxy) and assess changes in bioactivity.
  • In Vitro Assays : Measure binding affinity (e.g., IC50_{50}) against target receptors using fluorescence polarization.
  • Molecular Docking : Use AutoDock Vina to predict binding poses with protein targets (e.g., GPCRs). Correlate docking scores with experimental IC50_{50} values to validate computational models .

Advanced: What methodologies address stability challenges in aqueous formulations of this compound?

Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation pathways.
  • Stabilizers : Add antioxidants (e.g., BHT) or cyclodextrins to encapsulate the amine group, reducing hydrolysis.
  • UPLC-MS/MS : Quantify degradation products (e.g., hydrolyzed aniline derivatives) and optimize pH (4–6) for maximum shelf life .

Advanced: How can computational chemistry predict the reactivity of this compound in novel reaction environments?

Answer:

  • DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The amine group shows high nucleophilicity (f^- > 0.1), making it prone to electrophilic attacks.
  • Solvent Modeling : Use COSMO-RS to predict solvation effects in ionic liquids vs. conventional solvents.
  • Kinetic Monte Carlo Simulations : Model reaction pathways for palladium-catalyzed aminations, prioritizing low-energy intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.